4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol
Description
Properties
CAS No. |
188998-90-5 |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-methoxy-2-(morpholin-4-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C12H17NO3S/c1-15-10-2-3-11(14)12(8-10)17-9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
YGIYCQCMDJBCNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)SCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key steps:
Method 1: Thiomorpholine Mannich-Type Reaction on 4-Methoxyphenol Derivatives
A well-documented approach involves a Mannich-type reaction where formaldehyde and morpholine react with a phenol derivative to form the morpholin-4-ylmethyl substituent. For the thioether linkage, the phenol is first converted to a thiol or a suitable leaving group is introduced at the ortho position.
- Start with 4-methoxy-2-mercaptophenol or 4-methoxy-2-halophenol.
- React with formaldehyde and morpholine under reflux in methanol or another suitable solvent.
- The morpholin-4-ylmethyl group is introduced via nucleophilic substitution on the sulfur atom.
- The reaction is typically carried out at 40–80 °C for 12–24 hours.
- The product is isolated by solvent evaporation, aqueous work-up, and chromatographic purification.
Yields: Reported yields range from 35% to 70%, depending on reaction conditions and purity of starting materials.
Method 2: Direct Nucleophilic Substitution on 4-Methoxy-2-(chloromethylthio)phenol
An alternative method involves preparing a chloromethylthio intermediate on the phenol ring, which then undergoes nucleophilic substitution with morpholine.
- Synthesize 4-methoxy-2-(chloromethylthio)phenol by chloromethylation of 4-methoxy-2-mercaptophenol.
- React this intermediate with morpholine in an aprotic solvent such as acetonitrile or DMF.
- The nucleophilic morpholine attacks the chloromethyl group, forming the morpholin-4-ylmethylthio substituent.
- Reaction conditions typically involve stirring at room temperature to 60 °C for 6–12 hours.
- Purification is achieved by extraction and chromatography.
Advantages: This method allows better control over substitution and often results in higher purity products.
Method 3: Oxidation and Catalytic Processes
Some advanced methods use catalytic oxidation to prepare key intermediates such as 2-(2-chloroethoxy)acetic acid derivatives, which can be further transformed into morpholine-containing phenols. These methods emphasize green chemistry principles by avoiding hazardous reagents like acyl chlorides and nitration steps.
- Use of TEMPO-catalyzed oxidation of 2-(2-chloroethoxy)ethanol to form 2-(2-chloroethoxy)acetic acid.
- Subsequent coupling with morpholine derivatives under mild conditions.
- Avoidance of corrosive reagents and environmentally harmful by-products.
- Suitable for industrial scale-up due to cost-effectiveness and safety.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Mannich-type on 4-methoxyphenol | 4-Methoxy-2-mercaptophenol | Formaldehyde, Morpholine, Methanol, reflux | 35–70 | Simple, uses common reagents | Moderate yields, longer reaction times |
| Nucleophilic substitution | 4-Methoxy-2-(chloromethylthio)phenol | Morpholine, Acetonitrile/DMF, RT-60 °C | 50–75 | Higher purity, better control | Requires chloromethylation step |
| Catalytic oxidation route | 2-(2-chloroethoxy)ethanol | TEMPO catalyst, NaOCl, phase transfer | Not specified | Environmentally friendly, scalable | More complex setup, intermediate steps |
Research Findings and Characterization
Spectroscopic Analysis: The final compound is characterized by IR, NMR (¹H and ¹³C), and mass spectrometry. Key IR bands include phenolic O–H stretch (~3450 cm⁻¹), C–O–C methoxy stretch (~1250 cm⁻¹), and C–S stretch (~700 cm⁻¹). NMR confirms the presence of morpholine methylene protons and aromatic protons consistent with substitution patterns.
Crystallographic Data: Related morpholine-containing phenols have been structurally characterized by X-ray diffraction, confirming the thioether linkage and the orientation of substituents on the aromatic ring.
Environmental and Safety Considerations: The catalytic oxidation method avoids hazardous reagents such as acyl chlorides and nitration agents, reducing environmental impact and improving safety for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical and Spectroscopic Properties
Spectroscopic Data
- NMR Shifts : The morpholine ring in related compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) shows characteristic $^1$H NMR signals at δ 3.60–3.84 ppm (morpholine protons) and δ 4.66 ppm (sulfanyl-CH$_2$) .
- Vibrational Modes: DFT studies on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol reveal strong C=N and O–H stretching vibrations at ~1600 cm$^{-1}$ and ~3400 cm$^{-1}$, respectively . The sulfanyl group in the target compound may exhibit S–H or C–S stretches in the 600–800 cm$^{-1}$ range.
Electronic Properties
- Computational studies (e.g., activation hardness calculations) suggest substituents influence electrophilic aromatic substitution reactivity, relevant for further functionalization .
Table 2: Functional Properties of Analogues
Key Observations :
- Pyrimidine-carbonitrile derivatives highlight the role of heterocyclic cores in enhancing bioactivity, though the target compound’s sulfur linkage may offer distinct pharmacokinetic advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
